molecular formula C12H14N2O5 B354365 N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine CAS No. 893782-05-3

N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine

Cat. No.: B354365
CAS No.: 893782-05-3
M. Wt: 266.25g/mol
InChI Key: VNEGTYMQMWCXMX-UHFFFAOYSA-N
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Description

N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine is a chemical compound with the molecular formula C12H14N2O5 and a molecular weight of 266.25 g/mol . It is characterized by the presence of an ethoxycarbonyl group attached to an amino group, which is further connected to a benzoyl group and glycine. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine typically involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form the ethoxycarbonyl derivative. This intermediate is then reacted with glycine under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl and amino groups play a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(methoxycarbonyl)amino]benzoyl}glycine
  • N-{4-[(propoxycarbonyl)amino]benzoyl}glycine
  • N-{4-[(butoxycarbonyl)amino]benzoyl}glycine

Uniqueness

N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine is unique due to its specific ethoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications where precise chemical behavior is required .

Properties

IUPAC Name

2-[[4-(ethoxycarbonylamino)benzoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-2-19-12(18)14-9-5-3-8(4-6-9)11(17)13-7-10(15)16/h3-6H,2,7H2,1H3,(H,13,17)(H,14,18)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEGTYMQMWCXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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